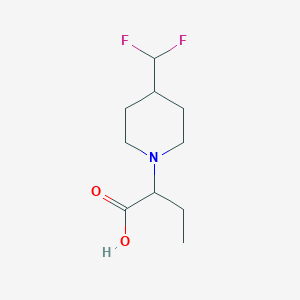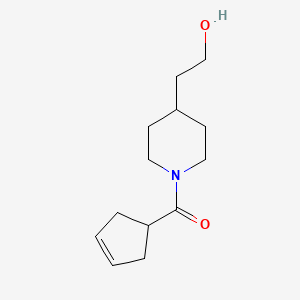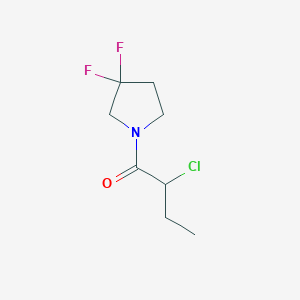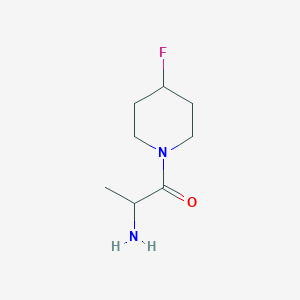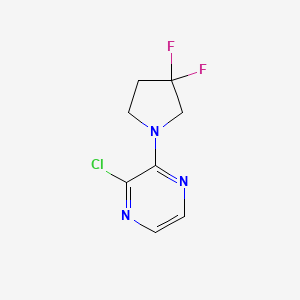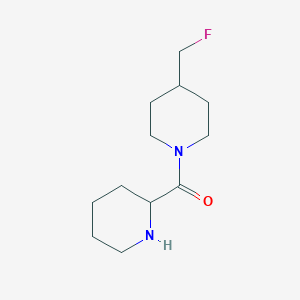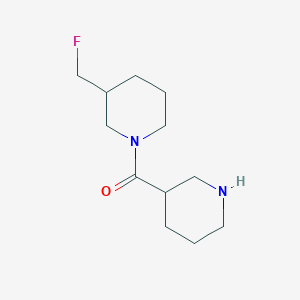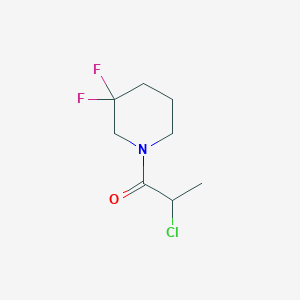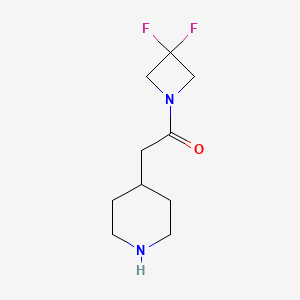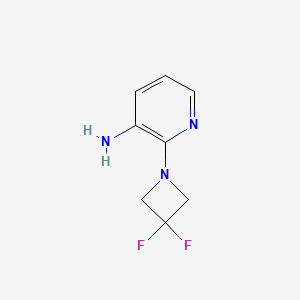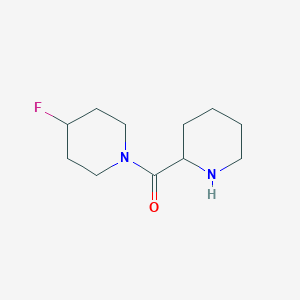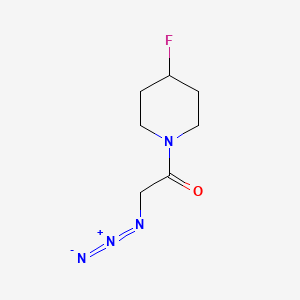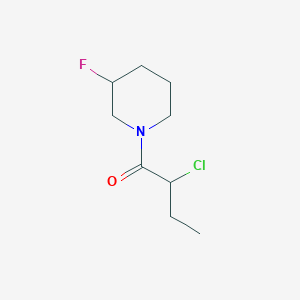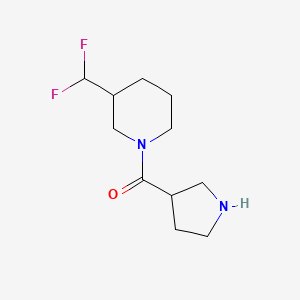
(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
A comprehensive study on the pharmacokinetics, metabolism, and excretion of a closely related compound, "(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone" (PF-00734200), reveals its significant potential. This compound, a dipeptidyl peptidase IV inhibitor aimed at treating type 2 diabetes, shows rapid absorption across species (rats, dogs, and humans) with the majority of the dose recovered from urine and feces. The study details its metabolic pathways, including hydroxylation, amide hydrolysis, and glucuronidation, emphasizing the compound's elimination via both metabolism and renal clearance (Sharma et al., 2012).
Synthesis and Chemical Structure
Research into the synthesis of related compounds provides insights into chemical reactions and structures beneficial for developing pharmaceuticals. For instance, the synthesis of "(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone" through a method starting from D-pyroglutaminol showcases an efficient process for creating piperidine and pyridine ring-containing heterocycles. This method, highlighting the introduction of a chiral methyl group and subsequent steps leading to the target compound, signifies advancements in organic synthesis (Zhang et al., 2020).
Antimicrobial Activity
Investigations into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal promising antimicrobial properties. Certain derivatives display significant activity against pathogenic bacterial and fungal strains, suggesting a potential for developing new antimicrobial agents. This research illustrates the compound's capacity to serve as a backbone for generating effective antimicrobial drugs (Mallesha & Mohana, 2014).
Crystal Structure Analysis
Crystal structure and DFT studies of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, underline the importance of structural elucidation in drug development. These studies help in understanding molecular conformations and electronic properties, crucial for designing drugs with desired pharmacological effects (Huang et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-2-1-5-15(7-9)11(16)8-3-4-14-6-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMNDZIZPCFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



